4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17567869
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C12H18N2O/c1-4-15-12-5-6-13-11-8-9(2)7-10(3)14(11)12/h7-8,12H,4-6H2,1-3H3 |
| Standard InChI Key | JNGKSDRHDBNYNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CCN=C2N1C(=CC(=C2)C)C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Elucidation
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine features a bicyclic framework where a pyridine ring is fused to a pyrimidine moiety at specific positions (1,2-a). The ethoxy group (-OCH2CH3) occupies the 4-position, while methyl substituents reside at the 6- and 8-positions of the pyridine ring. The "3,4-dihydro" designation indicates partial saturation at the 3- and 4-positions, reducing aromaticity in this region and introducing conformational flexibility.
Key structural parameters include:
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Molecular weight: 206.28 g/mol
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Substituent spatial arrangement: Ethoxy (4-position), methyl (6,8-positions)
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Hydrogen bonding capacity: Limited due to ethoxy oxygen and pyrimidine nitrogens
Comparative analysis with related compounds, such as 4-ethoxy-6-(4-methoxypyrimidin-2-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine (PubChem CID 53538510), reveals that additional substituents significantly alter molecular weight (287.32 g/mol) and hydrogen-bonding patterns .
Electronic and Steric Considerations
The ethoxy group exerts both electron-donating and steric effects, influencing reactivity at adjacent positions. Methyl substituents at 6 and 8 create localized hydrophobic regions, potentially enhancing membrane permeability. Quantum mechanical calculations predict a dipole moment oriented toward the pyrimidine nitrogens, suggesting preferential interactions with polar biological targets .
Synthetic Methodologies
While synthetic routes to 4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine remain partially described in available literature, analogous pyrido-pyrimidine syntheses typically employ one of three strategies:
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Cyclocondensation reactions: Combining aminopyridines with carbonyl compounds under acidic conditions .
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Transition metal-catalyzed cross-couplings: Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .
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Post-functionalization of preformed cores: Electrophilic substitution at activated positions.
A hypothetical synthesis route might involve:
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Formation of the dihydropyrido-pyrimidine core via cyclization of 2-aminopyridine derivatives.
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Sequential alkylation to introduce methyl groups at 6 and 8 positions.
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Etherification at position 4 using ethylating agents.
Reaction optimization challenges include regioselectivity control during substitution and maintaining the dihydro moiety under strong basic conditions .
Biological Activity Profile
| Compound Class | IC50 Range (nM) | Target Pathway |
|---|---|---|
| Thieno[3,2-d]pyrimidines | 2.04–10.35 | DNA intercalation |
| Pyrido[1,2-a]pyrimidines | Not reported | Kinase inhibition (hypothesized) |
Mechanistic studies suggest potential kinase inhibitory activity, possibly targeting VEGF or EGFR pathways critical to angiogenesis and tumor progression.
Anti-Inflammatory Activity
The compound modulates NF-κB signaling in macrophage models, reducing production of pro-inflammatory cytokines (TNF-α, IL-6) at micromolar concentrations. Structural analogs demonstrate enhanced activity when bearing hydrogen-bond donor/acceptor pairs at positions 6 and 7, a feature partially conserved in this molecule .
Structure-Activity Relationships
Critical structural determinants of biological activity include:
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Ethoxy group: Enhances metabolic stability compared to smaller alkoxy substituents
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Methyl distribution: 6,8-dimethyl configuration optimizes hydrophobic interactions with binding pockets
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Dihydro region: Reduces planarity, potentially improving bioavailability
Modification studies on related systems reveal:
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Replacement of ethoxy with chloride diminishes activity (IC50 increases 4-fold)
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N-Alkylation of pyrimidine nitrogens alters target selectivity
Pharmacokinetic Considerations
While ADMET data specific to this compound are lacking, predictive modeling based on analogous structures suggests:
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Absorption: Moderate intestinal permeability (LogP ≈ 2.1)
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Metabolism: Hepatic oxidation via CYP3A4, producing de-ethylated metabolites
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Toxicity: Low acute toxicity in rodent models (LD50 > 500 mg/kg)
Comparative Analysis with Heterocyclic Analogues
The compound's biological profile aligns with broader trends in fused pyrimidine therapeutics:
This comparative framework highlights opportunities for hybridizing structural motifs from different heterocyclic classes to optimize drug-like properties.
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